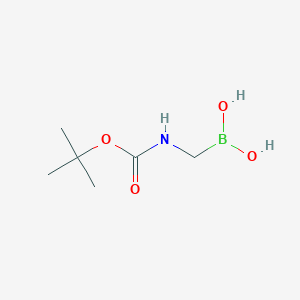
(((tert-Butoxycarbonyl)amino)methyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[(tert-butoxy)carbonyl]amino}methyl)boronic acid: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound particularly useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[(tert-butoxy)carbonyl]amino}methyl)boronic acid typically involves the reaction of a Boc-protected amine with a boronic acid derivative. One common method is the reaction of tert-butoxycarbonyl-protected amino acids with boronic acid reagents under mild conditions. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylcarbodiimide (DEC) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of ({[(tert-butoxy)carbonyl]amino}methyl)boronic acid involves scalable synthetic routes that ensure high yield and purity. The process typically includes the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: ({[(tert-butoxy)carbonyl]amino}methyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted amino boronic acid derivatives.
Scientific Research Applications
Chemistry: ({[(tert-butoxy)carbonyl]amino}methyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It serves as a key intermediate in the synthesis of complex molecules and is used in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Biology: In biological research, this compound is used for the synthesis of peptide-based inhibitors and probes. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, making it valuable in the study of enzyme mechanisms and protein interactions .
Medicine: Its ability to form reversible covalent bonds with biological targets makes it a promising candidate for drug design and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the creation of materials with specific functionalities, such as enhanced mechanical strength or improved thermal stability .
Mechanism of Action
The mechanism of action of ({[(tert-butoxy)carbonyl]amino}methyl)boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is crucial in various biochemical processes, including enzyme inhibition and signal transduction .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Signal Transduction: It can modulate signaling pathways by interacting with key proteins and altering their activity.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the Boc-protected amino group.
Methylboronic Acid: A simpler boronic acid derivative without the amino group.
Borinic Acid Derivatives: Contain two C-B bonds and exhibit different reactivity compared to boronic acids
Uniqueness: ({[(tert-butoxy)carbonyl]amino}methyl)boronic acid is unique due to the presence of both a boronic acid group and a Boc-protected amino group. This dual functionality allows for versatile applications in synthetic chemistry, biological research, and industrial processes. The Boc group provides selective protection, enabling controlled reactions and functionalization .
Properties
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino]methylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BNO4/c1-6(2,3)12-5(9)8-4-7(10)11/h10-11H,4H2,1-3H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCELIFIRLIHLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CNC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

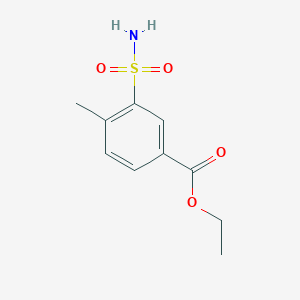
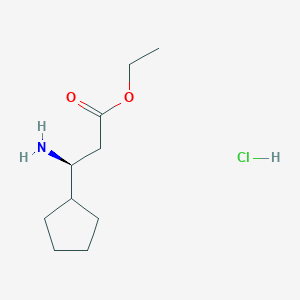

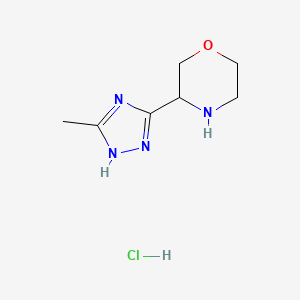
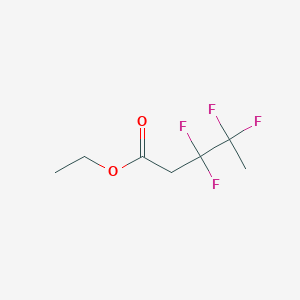
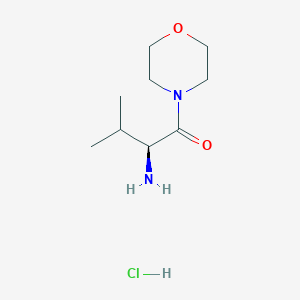
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13503955.png)
![4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride](/img/structure/B13503962.png)
![Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13503966.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13503970.png)
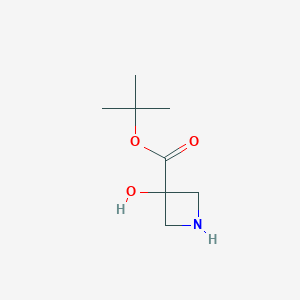
![rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13503990.png)
![3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea](/img/structure/B13503992.png)
